molecular formula C15H13Cl2N3O4S B11016331 N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B11016331
M. Wt: 402.3 g/mol
InChI Key: HBNIFRNAFMUBRB-UHFFFAOYSA-N
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Description

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced through a nucleophilic substitution reaction.

    Coupling with Glycylglycine: The final step involves coupling the thiazole derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for the coupling step .

Chemical Reactions Analysis

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known cytotoxic activities of thiazole derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as biocides and fungicides

Mechanism of Action

The mechanism of action of N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to the death of the microorganism. The dichlorophenyl group can enhance the compound’s binding affinity to its target, increasing its potency .

Comparison with Similar Compounds

N-{[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a dichlorophenyl group and a glycylglycine moiety, potentially offering a unique spectrum of biological activities .

Properties

Molecular Formula

C15H13Cl2N3O4S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[[2-[[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H13Cl2N3O4S/c1-7-13(14(24)19-5-10(21)18-6-11(22)23)25-15(20-7)8-3-2-4-9(16)12(8)17/h2-4H,5-6H2,1H3,(H,18,21)(H,19,24)(H,22,23)

InChI Key

HBNIFRNAFMUBRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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